(r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride

Description

IUPAC Nomenclature and Stereochemical Designation

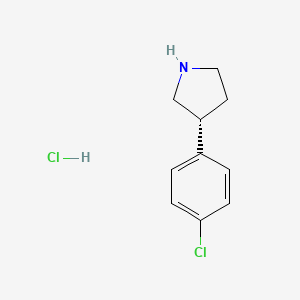

The systematic nomenclature of (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for chiral heterocyclic compounds. The complete IUPAC designation is (3R)-3-(4-chlorophenyl)pyrrolidine hydrochloride, which precisely describes both the stereochemical configuration and the substitution pattern of this pyrrolidine derivative. The stereochemical descriptor (R) indicates the absolute configuration at the third carbon of the pyrrolidine ring, determined according to Cahn-Ingold-Prelog priority rules.

The molecular structure features a five-membered pyrrolidine ring with a 4-chlorophenyl substituent attached at the 3-position. The stereochemical designation is crucial for distinguishing this compound from its enantiomeric counterpart, (S)-3-(4-chlorophenyl)pyrrolidine hydrochloride. The presence of the hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various chemical applications and analytical procedures.

The nomenclature also reflects the specific substitution pattern on the aromatic ring, where the chlorine atom occupies the para position relative to the point of attachment to the pyrrolidine ring. This positioning contributes significantly to the compound's electronic properties and influences its overall molecular behavior. The systematic naming convention ensures unambiguous identification of this specific stereoisomer among related pyrrolidine derivatives.

Comparative analysis with related compounds reveals the importance of precise nomenclature in distinguishing between structural variants. For instance, the corresponding (S)-enantiomer shares the same molecular formula but exhibits different stereochemical properties that can significantly impact biological activity and chemical reactivity. The systematic approach to nomenclature provides researchers with clear identification criteria essential for reproducible scientific investigations.

Molecular Formula Analysis and Structural Isomerism

The molecular formula of this compound is C₁₀H₁₃Cl₂N, with a molecular weight of 218.12 grams per mole. This formulation accounts for the pyrrolidine core structure, the 4-chlorophenyl substituent, and the additional chloride ion from the hydrochloride salt formation. The empirical formula reveals the precise atomic composition that defines the compound's fundamental chemical identity.

Structural analysis indicates that the compound contains ten carbon atoms arranged in a specific configuration consisting of a five-membered nitrogen-containing ring fused with a six-membered aromatic ring system. The nitrogen atom serves as the heteroatom in the pyrrolidine ring and plays a crucial role in the compound's chemical properties and potential interactions with biological targets. The chlorine atoms present in the molecule occupy distinct chemical environments, with one chlorine attached to the aromatic ring and another present as the chloride counterion.

The structural isomerism aspects of this compound encompass several important considerations. Positional isomerism can occur through variation in the chlorine substituent position on the phenyl ring, leading to ortho, meta, and para isomers. The para-substituted variant represents the specific structural arrangement in this compound, which exhibits distinct electronic and steric properties compared to alternative substitution patterns.

Table 1: Molecular Composition Analysis

| Component | Number of Atoms | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon | 10 | 120.11 |

| Hydrogen | 13 | 13.09 |

| Chlorine | 2 | 70.90 |

| Nitrogen | 1 | 14.01 |

| Total | 26 | 218.12 |

Stereoisomerism represents another critical dimension of structural variation, with the (R)-configuration defining the absolute stereochemistry at the chiral center. This stereochemical arrangement influences the compound's three-dimensional molecular geometry and determines its interaction patterns with chiral environments. The enantiomeric relationship between (R)- and (S)-forms creates opportunities for comparative studies of structure-activity relationships in pharmaceutical applications.

The molecular architecture also encompasses considerations of conformational flexibility, particularly within the pyrrolidine ring system. The five-membered ring can adopt various envelope and twisted conformations, contributing to the compound's dynamic structural behavior. These conformational variations impact the overall molecular shape and influence intermolecular interactions in different chemical environments.

Crystallographic Characterization and Conformational Dynamics

Crystallographic investigations of pyrrolidine derivatives, including compounds structurally related to this compound, reveal important insights into solid-state molecular organization and conformational preferences. X-ray crystallographic studies demonstrate that similar pyrrolidine compounds typically form monoclinic or triclinic crystal systems, with specific space group symmetries that reflect the molecular packing arrangements. The crystallographic data provides fundamental information about bond lengths, bond angles, and intermolecular interactions that govern the compound's solid-state properties.

The conformational dynamics of pyrrolidine rings have been extensively studied using both experimental and computational approaches. Nuclear magnetic resonance spectroscopy coupled with computational analysis reveals that pyrrolidine rings can adopt various conformations characterized by pseudorotation parameters. The phase angle and maximum puckering amplitude serve as key descriptors for defining the ring geometry, with typical puckering amplitudes ranging from 35° to 45°.

Table 2: Conformational Parameters for Pyrrolidine Ring Systems

| Conformation Type | Phase Angle Range | Puckering Amplitude | Relative Population |

|---|---|---|---|

| Envelope (E) | 0°-36°, 324°-360° | 35°-42° | Variable |

| Twisted (T) | 36°-72°, 252°-324° | 38°-45° | Variable |

| Envelope (E) | 72°-108°, 216°-252° | 35°-42° | Variable |

| Twisted (T) | 108°-144°, 144°-216° | 38°-45° | Variable |

Conformational analysis using vicinal proton-proton coupling constants provides experimental validation of theoretical predictions regarding ring flexibility. The pseudorotation wheel concept illustrates how the pyrrolidine ring can adopt different conformations through rotation about the ring bonds, with energy barriers determining the preferred conformational states. These conformational preferences directly influence the compound's chemical reactivity and potential biological interactions.

The crystal packing arrangements in pyrrolidine hydrochloride salts typically involve hydrogen bonding interactions between the protonated nitrogen atom and chloride ions. These intermolecular interactions contribute to crystal stability and influence the compound's physical properties such as melting point and solubility characteristics. The hydrogen bonding patterns create three-dimensional networks that stabilize the crystal structure and affect the compound's thermal behavior.

Molecular modeling studies complement experimental crystallographic data by providing insights into dynamic conformational behavior in solution. Density functional theory calculations reveal energy differences between various conformations and predict the most stable molecular geometries. These computational approaches help interpret experimental observations and guide the understanding of structure-property relationships in pyrrolidine derivatives.

Properties

IUPAC Name |

(3R)-3-(4-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAVTYCYERGNQH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group. The presence of the chlorophenyl moiety is critical for its biological activity, influencing interactions with various molecular targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the cholinergic system. The compound's structural characteristics allow it to form strong interactions with amino acid residues in these enzymes, thereby modulating their activity .

Anticholinesterase Activity

Research indicates that this compound exhibits promising anticholinesterase activity. A study demonstrated that compounds with similar structures showed significant inhibition of AChE and BChE, suggesting that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of pyrrolidine compounds exhibit varying degrees of antimicrobial activity against resistant strains of bacteria, such as Staphylococcus aureus. While specific data on this compound is limited, related compounds have demonstrated effectiveness against multidrug-resistant pathogens .

Case Studies

- Neuroprotective Effects : A study involving the synthesis and evaluation of pyrrolidine derivatives indicated that certain structural modifications enhance neuroprotective effects in cellular models exposed to oxidative stress. The findings suggest that this compound may share similar protective properties due to its structural framework .

- Anticancer Potential : Research on related pyrrolidine derivatives has highlighted their anticancer potential, particularly against lung cancer cell lines such as A549. While direct studies on this compound are scarce, the biological activities observed in related compounds warrant further investigation into its anticancer properties .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride, highlighting differences in substituent position and stereochemistry:

| Compound Name | CAS No. | Chlorophenyl Position | Stereochemistry |

|---|---|---|---|

| This compound | 171897-50-0 | 4-para | R |

| (S)-3-(3-Chlorophenyl)pyrrolidine hydrochloride | 1384268-48-7 | 3-meta | S |

| (R)-3-(3-Chlorophenyl)pyrrolidine hydrochloride | 1384268-87-4 | 3-meta | R |

| 3-(3-Chlorophenyl)pyrrolidine hydrochloride | 1095545-16-6 | 3-meta | Racemic |

Key Structural and Functional Insights:

Chlorine Position (Meta vs. Para): The 4-chlorophenyl group in the target compound introduces distinct electronic effects compared to meta-substituted analogs. Para substitution often enhances symmetry and may improve interactions with planar binding pockets in enzymes or receptors.

Stereochemical Considerations: The R-configuration in the target compound may confer selectivity for chiral biological targets. For example, (R)-3-(3-Chlorophenyl)pyrrolidine hydrochloride (CAS 1384268-87-4) and its S-enantiomer (CAS 1384268-48-7) likely exhibit divergent binding modes due to enantioselective interactions, a common phenomenon in receptor-ligand systems .

Racemic vs. Enantiopure Forms:

- The racemic mixture (CAS 1095545-16-6) lacks stereochemical specificity, which could result in reduced potency or unintended off-target effects compared to enantiopure forms like the target compound.

Research Context and Pharmacological Implications

- ALDH Inhibitor Analogs: Compounds such as Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) from share the 4-chlorophenyl motif but differ in core structure (propanone vs. pyrrolidine).

- Similarity Scores: All compounds listed in share a structural similarity score of 1.00, indicating identical backbone frameworks. However, subtle variations in substituent position and stereochemistry underscore the importance of structure-activity relationship (SAR) studies to optimize efficacy and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (R)-3-(4-chlorophenyl)pyrrolidine hydrochloride generally follows these key synthetic steps:

Pyrrolidine Ring Formation: The pyrrolidine core is typically synthesized via cyclization reactions starting from appropriate precursors such as 3-haloalkyl amines or hydroxy nitriles. Catalytic hydrogenation or reduction of intermediates like 3-pyrrolidinol or 3-hydroxybutyronitrile derivatives is often employed to form the saturated pyrrolidine ring with stereochemical control.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl substituent can be introduced through nucleophilic substitution or coupling reactions. One common approach involves reacting the pyrrolidine nitrogen or carbon center with 4-chlorobenzyl or 4-chlorophenyl derivatives under controlled conditions.

Chiral Resolution or Asymmetric Synthesis: To obtain the (R)-enantiomer selectively, asymmetric catalytic methods or chiral resolution techniques such as chiral high-performance liquid chromatography (HPLC) are applied. Protection and deprotection steps may be used to maintain stereochemical integrity during synthesis.

Hydrochloride Salt Formation: The free base pyrrolidine derivative is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for further applications.

Detailed Synthetic Example

A representative synthetic method for this compound involves:

Industrial Scale Preparation

On an industrial scale, the synthesis is optimized for yield, purity, and scalability:

Continuous Flow Reactors: Employed to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates, improving reproducibility and throughput.

Automated Monitoring: Use of in-line spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) ensures consistent product quality.

Green Chemistry Considerations: Selection of solvents like tetrahydrofuran or dichloromethane is balanced with environmental and safety protocols. Triethylamine is commonly used as a base to neutralize generated hydrochloric acid.

Analytical Characterization and Purity Control

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural integrity and stereochemistry of the pyrrolidine ring and 4-chlorophenyl substituent.

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and confirms molecular formula.

Chiral HPLC: Determines enantiomeric purity, critical for biological activity.

Reverse-Phase HPLC: Assesses chemical purity, typically using C18 columns with acetonitrile/water gradients and UV detection at 254 nm.

Summary Table of Preparation Methods

Research Findings on Preparation Optimization

Effect of Base and Solvent: Triethylamine is preferred to effectively neutralize HCl without interfering with nucleophilic substitution. Dichloromethane and tetrahydrofuran provide suitable polarity and solubility for reactants and products.

Temperature Control: Maintaining low to moderate temperatures (0–25°C) during sulfonylation or substitution steps minimizes side reactions and racemization.

Purification: Recrystallization from suitable solvents or chromatographic purification ensures high purity and enantiomeric excess, crucial for pharmaceutical applications.

Q & A

Q. What are the key structural features of (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride, and how do they influence its physicochemical properties?

The compound consists of a pyrrolidine ring with a chiral center at the 3-position, substituted by a 4-chlorophenyl group. The chlorine atom’s electronegativity increases the compound’s polarity, affecting solubility in polar solvents like water or ethanol. The rigid aromatic ring enhances stability but may reduce conformational flexibility, impacting receptor binding . Melting points and solubility data for analogs (e.g., 155–157°C for trifluoromethyl analogs) suggest similar thermal stability .

Q. What synthetic routes are commonly used to prepare enantiopure this compound?

Synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries or enzymes can induce stereoselectivity during ring closure or substitution reactions. A related compound, (R)-baclofen, faced steric challenges during hydrolysis of intermediates, highlighting the need for optimized conditions (e.g., protecting groups, catalysts) to preserve stereochemistry .

Q. How does the 4-chlorophenyl substituent affect the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing chlorine atom deactivates the phenyl ring, directing electrophilic attacks to meta positions. Conversely, the pyrrolidine nitrogen can act as a nucleophile, participating in alkylation or acylation reactions. Comparative studies of analogs (e.g., 4-methoxy vs. 4-chloro derivatives) show that electronic effects alter reaction rates and byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies may arise from stereochemical impurities or assay variability. Methodological solutions include:

- Chiral HPLC to verify enantiopurity (>98% ee) .

- Dose-response profiling across multiple cell lines (e.g., neuronal vs. immune cells) to assess selectivity .

- Computational docking to predict binding affinities to targets like neurotransmitter receptors (e.g., serotonin 5-HT₃ or dopamine D₂) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in neurological pathways?

Q. How does the stereochemistry at the 3-position influence pharmacological activity compared to the (S)-enantiomer?

The (R)-configuration often confers higher receptor specificity. For example, (R)-enantiomers of pyrrolidine derivatives show 10–50× greater affinity for serotonin transporters than (S)-forms due to optimal spatial alignment with binding pockets . Racemic mixtures may exhibit reduced efficacy or unintended side effects, necessitating enantioselective synthesis .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

- NMR (¹H/¹³C) : Assigns stereochemistry and confirms substitution patterns (e.g., aromatic vs. aliphatic protons) .

- X-ray crystallography : Resolves absolute configuration and crystal packing effects .

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula and detects trace impurities .

Q. How should researchers design stability studies to evaluate the compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.